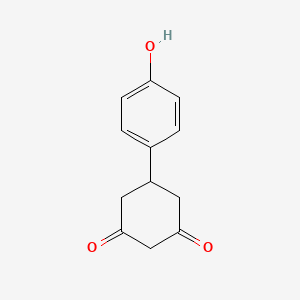

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

描述

Contextual Significance of the Cyclohexane-1,3-dione Core Structure in Chemical Biology

The cyclohexane-1,3-dione scaffold is a privileged structure in chemical biology, valued for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This versatility stems from the reactive nature of the diketone functionality, which allows for a variety of chemical modifications.

The core structure is a precursor to a plethora of heterocyclic compounds, including pyran, pyrazole, thiophene, and thiazole (B1198619) derivatives. These resulting molecules have demonstrated a wide range of biological effects, such as anticancer, antimicrobial, anxiolytic, arrhythmic, and antifungal activities. nih.gov The ability of the cyclohexane-1,3-dione framework to be readily functionalized has made it a cornerstone in the development of novel therapeutic agents.

In the realm of oncology, derivatives of cyclohexane-1,3-dione have been extensively studied as potential anticancer agents. Research has shown a strong correlation between the structure of these molecules and their activity against various cancer cell lines. nih.gov Furthermore, this structural core is a characteristic molecular fragment in a class of natural and synthetic herbicides that function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The inhibitory action is attributed to the ability of the dione (B5365651) moiety to chelate the ferrous ion in the active site of the enzyme. nih.gov

The broad spectrum of biological activities associated with the cyclohexane-1,3-dione core is summarized in the table below:

| Biological Activity | Therapeutic Area/Application |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anxiolytic | Neurology |

| Arrhythmic | Cardiology |

| Antifungal | Infectious Diseases |

| Herbicidal | Agriculture |

Overview of Academic Research Trajectories for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione as a Lead Compound and its Analogues

While extensive research exists for the broader class of cyclohexane-1,3-dione derivatives, the specific academic research trajectory for this compound as a lead compound is more focused, primarily centering on its potential as a herbicide. The presence of the 5-phenyl substituent is a key feature in a group of cyclohexane-1,3-dione derivatives that exhibit potent herbicidal activity. google.com

Research in this area has explored the synthesis of various 5-phenyl substituted cyclohexane-1,3-diones and their subsequent evaluation as herbicides. The general synthetic route often involves the condensation of a benzaldehyde (B42025) derivative with a malonic acid ester, followed by reaction with an acetoacetic acid ester to form the 5-(substituted phenyl)cyclohexane-1,3-dione. google.com

Structure-activity relationship (SAR) studies on 5-phenylcyclohexane-1,3-dione (B1588847) derivatives have provided insights into the structural requirements for herbicidal activity. These studies typically involve modifying the phenyl ring with various substituents to understand their effect on biological activity. While specific SAR data for the 4-hydroxy substituent is not extensively detailed in publicly available literature, the general principles derived from related analogues can be informative.

The research trajectory for analogues of this compound has largely been in the agrochemical sector, with a focus on developing new HPPD inhibitors. The development of these analogues often involves computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to predict the inhibitory activity of newly designed molecules. nih.gov These in silico approaches help in rationalizing the screening of candidate compounds and optimizing their structure for enhanced biological activity. nih.gov

The table below summarizes the key research areas for 5-aryl-cyclohexane-1,3-diones, which provides context for the potential research directions for this compound:

| Research Area | Focus | Key Methodologies |

| Synthesis | Development of efficient synthetic routes to 5-aryl-cyclohexane-1,3-diones. | Condensation reactions, Michael additions. |

| Herbicidal Activity | Evaluation of compounds as inhibitors of HPPD for weed control. | In vitro enzyme assays, greenhouse trials. |

| Anticancer Research | Investigation of cytotoxicity against various cancer cell lines. | Cell viability assays, in silico screening. |

| Antimicrobial Studies | Assessment of activity against bacterial and fungal strains. | Minimum Inhibitory Concentration (MIC) determination. |

| SAR Studies | Understanding the relationship between chemical structure and biological activity. | Synthesis of analogues, QSAR, molecular modeling. |

Structure

3D Structure

属性

IUPAC Name |

5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONVYGBSHDIBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342006 | |

| Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91963-14-3 | |

| Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Activity: Focus on Enzyme Inhibition

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) by Cyclohexane-1,3-dione Derivatives

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme found in nearly all aerobic organisms. wikipedia.org It is a non-heme, iron(II)-dependent oxygenase that plays a pivotal role in the catabolism of the aromatic amino acid tyrosine. researchgate.netnih.gov Specifically, HPPD catalyzes the second step in the tyrosine degradation pathway: the complex conversion of 4-hydroxyphenylpyruvate (HPP) into homogentisate (B1232598) (HGA). wikipedia.orgresearchgate.net This reaction involves several processes within a single catalytic cycle, including decarboxylation, aromatic oxygenation, and substituent migration. nih.gov In most life forms, the products of this catabolic pathway, fumarate (B1241708) and acetoacetate, are ultimately utilized for energy production. wikipedia.orgresearchgate.net

In plants and other photosynthetic organisms, HPPD's role extends beyond simple catabolism into anabolic pathways essential for survival. nih.govnih.gov The HGA produced by HPPD serves as a key precursor for the biosynthesis of vital isoprenoid redox molecules, namely plastoquinone (B1678516) and tocochromanols (including tocopherols, a form of Vitamin E). researchgate.netnih.govnih.gov Plastoquinone is an indispensable component of the photosynthetic electron transport chain and also functions as a critical cofactor for phytoene (B131915) desaturase, an enzyme involved in the biosynthesis of carotenoids. nih.govresearchgate.netwikipedia.org Carotenoids are pigments that protect the photosynthetic apparatus from photo-oxidative damage. nih.gov Consequently, the inhibition of HPPD in plants disrupts both photosynthesis and carotenoid production, leading to a characteristic bleaching of the foliage and eventual plant death. nih.govresearchgate.net

The catalytic activity of HPPD is centered around a non-heme ferrous iron (Fe²⁺) ion located within the enzyme's active site. researchgate.netnih.gov Crystallographic and spectroscopic studies have revealed that this essential metal ion is coordinated in an octahedral geometry. nih.gov The coordination is maintained by a highly conserved "facial triad" of amino acid residues, consisting of two histidines and one glutamate (B1630785) (2-His-1-Glu). nih.govresearchgate.net In the absence of a substrate or inhibitor, the remaining three coordination sites on the iron ion are occupied by water molecules. nih.gov The C-terminus of the enzyme is composed of residues that form the active site, which includes the iron ion surrounded by amino acids extending from beta sheets. wikipedia.org

Cyclohexane-1,3-dione derivatives belong to the triketone class of HPPD inhibitors, which are known to be potent, slow, tight-binding inhibitors of the enzyme. nih.govbibliotekanauki.plnih.gov The inhibitory mechanism of these compounds relies on their ability to interact directly with the catalytic iron ion and other key residues within the active site.

The defining feature of these inhibitors is the 1,3-dione moiety, which is essential for their activity. nih.govresearchgate.net This part of the molecule mimics the α-keto acid portion of the natural substrate, HPP. It forms a classical bidentate chelating interaction with the active site Fe²⁺ (or Co²⁺ in some crystallographic studies), displacing the water molecules. nih.govacs.org

Beyond metal chelation, other interactions stabilize the inhibitor within the active site. These include:

π–π Stacking: The aromatic ring of the inhibitor often engages in π–π stacking interactions with the rings of phenylalanine residues, such as Phe381 and Phe424 in Arabidopsis thaliana HPPD, contributing to a stable binding. acs.orgacs.org

Hydrogen Bonding: The inhibitor's structure can form hydrogen bonds with various amino acid residues in the active site, further anchoring it in place. For instance, the natural substrate HPP is stabilized through hydrogen bonds with glutamine residues. nih.govresearchgate.net

The table below summarizes the key molecular interactions involved in the binding of ligands to the HPPD active site.

| Interaction Type | Ligand Moiety | HPPD Active Site Residue(s) | Reference |

|---|---|---|---|

| Metal Chelation (Bidentate) | 1,3-Dione Group | Fe²⁺ Ion | nih.govacs.org |

| π–π Stacking | Aromatic Ring | Phe381, Phe424 | acs.orgacs.org |

| Hydrogen Bonding | Carboxylate/Hydroxyl Groups | Gln272, Gln286, Gln358 | nih.govresearchgate.net |

The binding of an inhibitor to the HPPD active site can induce significant conformational changes in the enzyme. researchgate.net The protein structure, particularly at its C-terminal end, exhibits considerable flexibility, which is crucial for its catalytic function and inhibition. researchgate.netnih.gov

A key structural feature is the C-terminal α-helix, which acts as a "gate," regulating access to the active site. researchgate.netresearchgate.net This helix can exist in at least two distinct conformations: an "open" state that allows substrates or inhibitors to enter and a "closed" state that shields the active site from the solvent during catalysis. researchgate.net The formation of a stable enzyme-inhibitor complex is often associated with the enzyme adopting a closed conformation. researchgate.net

Molecular dynamics simulations have confirmed that inhibitors like cyclohexane-1,3-dione derivatives can bond stably within the HPPD active pocket. acs.org The slow-binding, time-dependent nature of many of these inhibitors is linked to these conformational changes. nih.govnih.gov For example, the movement of a specific phenylalanine residue (Phe428) in the C-terminal helix has been identified as being related to the inhibition kinetics. researchgate.net The steric hindrance provided by this residue's conformational change contributes to the extremely slow dissociation of the inhibitor from the enzyme, effectively locking it in an inhibited state. nih.govresearchgate.net

While HPPD is a conserved enzyme across kingdoms, differences in the structure and properties of HPPD orthologues from various species (e.g., plants, mammals, bacteria) lead to variations in inhibitor sensitivity. researchgate.net This differential sensitivity is the basis for the development of selective herbicides that are highly effective against target weeds while having minimal impact on crops or mammals. researchgate.netnih.gov

For example, studies have shown that maize HPPD is significantly less sensitive to the triketone herbicide mesotrione (B120641) than soybean HPPD. nih.gov This inherent difference in sensitivity can be exploited and enhanced through protein engineering to develop herbicide-tolerant crops. nih.gov

In mammals, the inhibition of HPPD is also the therapeutic principle behind the use of nitisinone, a cyclohexane-1,3-dione derivative, for the treatment of hereditary tyrosinemia type I. nih.govbibliotekanauki.pl This condition results from a deficiency in the final enzyme of the tyrosine catabolic pathway, leading to the accumulation of toxic metabolites. nih.gov HPPD inhibition prevents the formation of these toxins. nih.gov

The following table presents a comparison of the inhibitory concentrations (IC₅₀) of two different cyclohexane-1,3-dione derivatives against HPPD from different species, illustrating the basis for their selective activity.

| Inhibitor | HPPD Orthologue | IC₅₀ Value | Reference |

|---|---|---|---|

| Mesotrione | Arabidopsis thaliana (Plant) | 0.204 μM | acs.org |

| Nitisinone (NTBC) | Rat Liver (Mammal) | ~40 nM (~0.04 μM) | nih.gov |

Molecular Mechanisms of HPPD Inhibition

Exploration of Other Enzyme Targets by Related Cyclohexane-1,3-dione Scaffolds

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.comsemanticscholar.org Elevated levels of uric acid can lead to conditions such as hyperuricemia and gout, making XO a significant target for therapeutic inhibitors. semanticscholar.orgmdpi.com The most well-known clinical inhibitor of XO is allopurinol, which acts as a structural analog of the natural substrate, hypoxanthine. semanticscholar.orgmdpi.comnih.gov

While direct studies on 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione's interaction with xanthine oxidase are not extensively detailed in the provided context, the inhibitory potential of related phenolic compounds, such as flavonoids, has been well-documented. mdpi.comsemanticscholar.org Flavonoids, which are plant-derived phenolic compounds, have demonstrated potent inhibition of XO in various in vitro studies. mdpi.comsemanticscholar.org These compounds can interfere with the production of uric acid, and some have shown inhibitory strength comparable to or even exceeding that of allopurinol. semanticscholar.org

The inhibitory effects of several flavonoid aglycones on XO-catalyzed reactions have been quantified, revealing that many of these natural compounds are effective inhibitors at nanomolar or low micromolar concentrations. mdpi.com For instance, compounds like diosmetin (B1670712) and apigenin (B1666066) have been identified as strong inhibitors of uric acid formation and 6-thiouric acid production, respectively. semanticscholar.org The mechanism often involves competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site. semanticscholar.orgpatsnap.com

The following table summarizes the inhibitory activity (IC50 values) of selected flavonoids against xanthine oxidase, providing a comparative view of their potency.

| Compound | IC50 (µM) for Xanthine Oxidation | IC50 (µM) for 6-Mercaptopurine Oxidation |

|---|---|---|

| Apigenin (API) | 0.43 ± 0.04 | 0.08 ± 0.01 |

| Chrysin (CHR) | 2.1 ± 0.2 | 0.59 ± 0.05 |

| Diosmetin (DIO) | 0.21 ± 0.02 | 0.09 ± 0.01 |

| Fisetin (FIS) | 0.43 ± 0.03 | 0.32 ± 0.02 |

| Kaempferol (KAE) | 0.54 ± 0.05 | 0.49 ± 0.04 |

| Luteolin (LUT) | 0.31 ± 0.03 | 0.32 ± 0.03 |

| Allopurinol | 0.79 ± 0.05 | 3.3 ± 0.2 |

The β-diketone motif, a core structural feature of this compound, is known for its ability to engage in various biological activities, including enzyme inhibition. mdpi.com The functionality of this motif is significantly influenced by its capacity to exist in tautomeric forms: a diketo form and an enol form. mdpi.com This equilibrium is often slow on a biological timescale, meaning that both tautomers can be present and may exhibit distinct biological properties and conformations. mdpi.com The enol form is characterized by a strong intramolecular hydrogen bond. mdpi.com

Enzyme inhibition by molecules containing a β-diketone motif can occur through several mechanisms, which are broadly classified as reversible or irreversible. youtube.com Reversible inhibition, where the inhibitor can dissociate from the enzyme, is further categorized into competitive, non-competitive, and uncompetitive inhibition. patsnap.comlibretexts.org

Competitive Inhibition : In this mode, the inhibitor possesses a structure similar to the natural substrate and competes for the same active site on the enzyme. patsnap.comyoutube.com By binding to the active site, the inhibitor prevents the substrate from binding, thus reducing the enzyme's activity. This type of inhibition can typically be overcome by increasing the concentration of the substrate. patsnap.com An example is the inhibition of succinate (B1194679) dehydrogenase by malonate, which resembles succinate. patsnap.com

Non-competitive Inhibition : Here, the inhibitor binds to the enzyme at a location distinct from the active site, known as an allosteric site. patsnap.com This binding induces a conformational change in the enzyme, which diminishes its catalytic efficiency, regardless of whether the substrate is bound. patsnap.com The inhibitor can bind to either the free enzyme or the enzyme-substrate complex. youtube.com The effectiveness of a non-competitive inhibitor is generally not dependent on the substrate concentration. patsnap.com

Uncompetitive Inhibition : This form of inhibition is less common and occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.comlibretexts.org The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate into the product. libretexts.org This type of inhibition is more effective at higher substrate concentrations. libretexts.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Pharmacophoric Features Essential for HPPD Inhibitory Activity

The fundamental structure required for the HPPD inhibitory activity of this chemical class consists of two primary components: the cyclohexane-1,3-dione ring and an associated aromatic group. researchgate.net The 1,3-dione moiety is the critical pharmacophore responsible for the compound's inhibitory action. nih.gov This diketone system exists in a keto-enol tautomeric equilibrium, with the enol form being crucial for activity. nih.gov It facilitates a bidentate chelation with the Fe(II) cofactor in the active site of the HPPD enzyme, a mechanism that is essential for potent inhibition. researchgate.net Analogues lacking the 1,3-diketone group are found to be inactive.

The second essential feature is the aromatic ring, in this case, a 4-hydroxyphenyl group, attached to the dione (B5365651) scaffold. This part of the molecule engages in crucial interactions within the enzyme's active site, including π–π stacking with aromatic amino acid residues such as Phe381 and Phe424, which helps to anchor the inhibitor and contributes to its high binding affinity. informahealthcare.comnih.gov

Impact of Substituent Chemical Modifications on Inhibitory Potency

The potency of cyclohexane-1,3-dione inhibitors can be significantly modulated by altering the substituents on both the dione ring and the appended aromatic ring. These modifications influence the compound's electronic properties, hydrophobicity, and steric fit within the enzyme's active site.

The electronic nature of the substituents on the aromatic ring plays a significant role in determining the inhibitory activity. Studies on related triketone structures have shown that attaching electron-withdrawing groups to the aromatic scaffold generally leads to enhanced biological effects. informahealthcare.com For instance, the presence of groups like nitro (NO2), trifluoromethyl (CF3), or halogens (e.g., chlorine) on the phenyl ring tends to increase the herbicidal potency. researchgate.netinformahealthcare.com These groups can influence the acidity of the enol proton on the dione ring, which in turn affects the strength of the chelation to the Fe(II) ion in the HPPD active site.

Hydrophobic and steric factors are critical determinants of binding affinity. Computational analyses of the HPPD catalytic domain have identified a lipophilic pocket near the active site that favors the binding of ligands with lipophilic moieties. The size and lipophilicity of the side-chain attached to the dione ring significantly affect the inhibitor's potency. For example, in a series of 2-acyl-cyclohexane-1,3-diones, a compound with a C11 alkyl side chain demonstrated optimal inhibitory activity. nih.gov

Conversely, steric bulk at certain positions can be detrimental to activity. The introduction of substituents at the 5-position of the cyclohexane-1,3-dione ring, such as methyl or phenyl groups, has been shown to decrease inhibitory potency. frontiersin.org This suggests that the space in the corresponding sub-pocket of the enzyme is limited and that bulky groups create an unfavorable steric hindrance, weakening the inhibitor's binding affinity.

The following table presents data on how substituents at the 5-position of a related 2-(6-(4-CF3-phenyl)nicotinoyl)cyclohexane-1,3-dione scaffold impact its inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD).

| Compound ID | R² Substituent at 5-position | IC₅₀ (μM) |

| IV-45 | H | 0.21 |

| IV-48 | 5-Ph | 0.92 |

| IV-46 | 5-CH₃ | 2.31 |

| IV-47 | 5,5-diCH₃ | 3.03 |

Data sourced from a study on 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives.

Three-Dimensional QSAR Methodologies (CoMFA, CoMSIA)

To further quantify the relationship between molecular structure and herbicidal activity, three-dimensional QSAR (3D-QSAR) methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These methods are used to build predictive models and generate contour maps that visualize the spatial regions around the molecule where specific properties are favorable or unfavorable for activity.

In a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones, CoMFA and CoMSIA models were successfully established. frontiersin.org The resulting contour maps provided valuable insights into the SAR of these HPPD inhibitors. For example, the CoMFA steric contour map indicated that bulky substituents are disfavored at and near the 5-position of the cyclohexanedione ring, corroborating experimental findings. frontiersin.org The CoMSIA analysis, which evaluates steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields, provided a more detailed understanding. The models highlighted regions where electropositive groups, hydrophobic groups, and hydrogen-bond acceptors would enhance inhibitory activity, guiding the rational design of more potent analogues.

Computational Contributions to SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for elucidating the SAR of HPPD inhibitors and for building predictive models. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes of these compounds within the HPPD active site. informahealthcare.comnih.gov

Molecular docking studies have consistently confirmed that the triketone moiety engages in the crucial bidentate chelation with the active site Fe(II) ion. researchgate.net These simulations also map out other key interactions, such as the π-π stacking between the inhibitor's aromatic ring and phenylalanine residues (Phe381, Phe424) of the enzyme. informahealthcare.comnih.gov MD simulations further verify the stability of the inhibitor-enzyme complex over time. nih.gov

These computational approaches are integral to QSAR studies. By aligning a series of analogues and calculating their interaction fields, methods like CoMFA and CoMSIA can generate robust predictive models. nih.govfrontiersin.org These models not only help to explain the observed activity of existing compounds but also serve as powerful tools for the virtual screening and design of novel HPPD inhibitors with potentially improved efficacy and desired properties. researchgate.net

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is employed to determine optimized geometries, energy levels, and various physicochemical properties, offering a detailed understanding of the molecule's intrinsic characteristics. For 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, DFT calculations are crucial for analyzing its structural and electronic properties, including tautomerism and conformational preferences. nih.gov

The cyclohexane-1,3-dione moiety can exist in equilibrium between its diketo and keto-enol tautomeric forms. The presence and position of the hydroxyl group on the phenyl ring can influence this equilibrium. DFT calculations are used to model these tautomers and determine their relative stabilities. researchgate.netresearchgate.net

By calculating the electronic energies, enthalpies, and Gibbs free energies of the different tautomeric forms in both the gas phase and in various solvents (modeled using methods like the Polarizable Continuum Model, PCM), researchers can predict the predominant tautomer under specific conditions. nih.govnih.gov Theoretical calculations have shown that for similar 1,3-dicarbonyl systems, the enol form is often stabilized by intramolecular hydrogen bonding and solvent effects can further shift the equilibrium. rsc.org The relative energy difference between the tautomers indicates which form is more likely to be observed experimentally.

Table 1: Hypothetical DFT-Calculated Relative Energies for Tautomers of this compound

| Tautomer | Method/Basis Set | Phase | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Diketo | B3LYP/6-311++G(d,p) | Gas | 0.00 | 0.00 |

| Enol 1 | B3LYP/6-311++G(d,p) | Gas | -2.5 | -2.1 |

| Enol 2 | B3LYP/6-311++G(d,p) | Gas | -2.3 | -1.9 |

| Diketo | B3LYP/6-311++G(d,p) / PCM (Water) | Solution | 0.00 | 0.00 |

| Enol 1 | B3LYP/6-311++G(d,p) / PCM (Water) | Solution | -3.8 | -3.5 |

| Enol 2 | B3LYP/6-311++G(d,p) / PCM (Water) | Solution | -3.6 | -3.3 |

Note: This table is illustrative and presents typical expected outcomes from DFT calculations.

The non-planar structure of the cyclohexane (B81311) ring and the rotatable bond connecting it to the phenyl group mean that this compound can adopt multiple conformations. The primary focus of conformational analysis is the orientation of the 4-hydroxyphenyl substituent on the cyclohexane ring, which can be either axial or equatorial.

Computational methods are used to perform a systematic or random conformational search to identify stable low-energy conformers. mdpi.com DFT calculations can then be used to optimize the geometry of these conformers and calculate their relative energies. nih.gov For substituted cyclohexanes, the equatorial conformation is typically more stable than the axial one due to the avoidance of steric clashes known as 1,3-diaxial interactions. sapub.org By locating the transition states that connect these stable conformers, a potential energy landscape can be constructed, providing the energy barriers for conformational interconversion. nih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. fums.ac.ir This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking simulations can be performed against various protein targets, such as enzymes or receptors implicated in disease. The process involves preparing the 3D structures of both the ligand and the protein target. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). nih.govfums.ac.ir

The results provide insights into the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and key amino acid residues in the active site. scispace.comresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Glu85, Lys42 | Hydrogen Bond with hydroxyl group |

| Kinase X | Val35, Leu130 | Hydrophobic interaction with phenyl ring | |

| Kinase X | Asp145 | Hydrogen Bond with carbonyl group |

Note: This table is a representative example of typical data obtained from molecular docking simulations.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. northwestern.eduspringernature.com MD simulations are performed on the most promising complexes identified by docking to assess their stability and dynamic behavior in a more realistic, solvated environment. nih.gov

A typical MD simulation for a protein-ligand complex runs for a duration of nanoseconds (e.g., 100 ns). plos.org Analysis of the resulting trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored over time. A stable RMSD profile suggests that the complex remains in a stable conformational state. plos.orgnih.gov

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible or rigid regions of the protein upon ligand binding. nih.gov

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in the docking pose, is tracked throughout the simulation to confirm their importance for binding. plos.org

These simulations provide a more rigorous validation of docking results and deeper insights into the dynamic nature of the molecular recognition process. scispace.com

Table 3: Summary of Typical Analyses from a 100 ns MD Simulation

| Analysis Metric | Average Value | Interpretation |

| Protein RMSD | 0.25 nm | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 0.15 nm | The ligand remains stably bound in the active site. |

| Radius of Gyration (Rg) | 1.80 nm | The protein maintains a compact structure. |

| Key H-Bond Occupancy | > 80% | Critical hydrogen bonds are consistently maintained. |

Note: This table presents example data and interpretations from an MD simulation analysis.

In Silico Pharmacokinetics and ADME Screening for Mechanistic Understanding

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME screening uses computational models to predict these properties, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. nih.govresearchgate.net

For this compound, various ADME parameters can be predicted using specialized software and web servers. scispace.comresearchgate.net These predictions are often based on the compound's physicochemical properties and adherence to established guidelines like Lipinski's Rule of Five.

Key predicted parameters include:

Absorption: Human intestinal absorption and cell permeability (e.g., Caco-2). scispace.com

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Potential for inhibition of key Cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. nih.gov

Excretion: Prediction of total clearance. researchgate.net

This screening provides a comprehensive mechanistic understanding of the compound's likely behavior in a biological system. scispace.com

Table 4: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value | Compliance/Interpretation |

| Lipinski's Rule of Five | ||

| Molecular Weight | 206.22 g/mol | Compliant (< 500) |

| LogP (Lipophilicity) | 1.5 | Compliant (< 5) |

| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Pharmacokinetics | ||

| Water Solubility (LogS) | -2.8 | Moderately soluble |

| Human Oral Absorption | > 85% | High |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross BBB |

| CYP2D6 Inhibition | No | Low risk of interaction |

Note: This table is based on typical predictions for a molecule with this structure.

Analytical and Spectroscopic Methods for Research Characterization of 5 4 Hydroxyphenyl Cyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, ¹H and ¹³C NMR spectra would provide definitive confirmation of its covalent framework.

¹H NMR: A proton NMR spectrum would reveal distinct signals for each unique hydrogen atom in the molecule. This would include signals for the protons on the aromatic ring, the hydroxyl (-OH) proton, and the protons on the cyclohexane-1,3-dione ring. The chemical shift of these signals (measured in ppm), their integration (proportional to the number of protons), and their splitting patterns (multiplicity, governed by neighboring protons) would allow for the complete assignment of the proton environment. For instance, the protons on the hydroxyphenyl group would likely appear as a characteristic AA'BB' system, while the aliphatic protons on the dione (B5365651) ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbons (C=O) of the dione would appear significantly downfield (typically 190-220 ppm). The carbons of the aromatic ring and the aliphatic carbons of the cyclohexane (B81311) ring would have characteristic chemical shifts that confirm the carbon skeleton of the molecule.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (LC-MS, HRMS, TOF-ESI)

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) with Electrospray Ionization (ESI), would be used to determine the exact mass of the this compound molecule (C₁₂H₁₂O₃, exact mass: 204.0786 Da). This highly accurate mass measurement confirms the molecular formula.

Fragmentation Analysis: When coupled with a separation technique like Liquid Chromatography (LC-MS), mass spectrometry can also be used to analyze the fragments of the molecule after ionization. The fragmentation pattern is like a fingerprint and can help confirm the structure. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the phenyl and cyclohexane rings, and from losses of water (H₂O) or carbon monoxide (CO) from the dione ring.

Specific m/z values for the molecular ion and its fragments are not available in the literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. Strong, sharp peaks around 1700-1740 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibrations of the 1,3-dione system. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in Raman spectra, providing a clear signal around 1600 cm⁻¹. Carbonyl groups also give rise to Raman bands, though their intensity can vary.

A detailed table of vibrational frequencies cannot be compiled due to the absence of published experimental spectra.

Chromatographic Techniques for Purification and Purity Assessment (HPLC, UPLC)

Chromatographic methods are fundamental for the purification of a synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques would be the primary methods for determining the purity of a sample of this compound. A typical method would likely employ a reverse-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. The compound would elute at a specific retention time, and the purity would be assessed by the area percentage of the main peak in the chromatogram, typically monitored by a UV detector (as the hydroxyphenyl group is a strong chromophore).

Specific details regarding columns, mobile phases, flow rates, or retention times for this particular compound are not documented in the available literature.

Research Applications and Prospective Avenues for 5 4 Hydroxyphenyl Cyclohexane 1,3 Dione

Rational Design of Novel Enzyme Inhibitors and Biological Probes

The cyclohexane-1,3-dione framework is a key feature in a variety of enzyme inhibitors. mdpi.com This structural motif's ability to chelate metal ions is crucial for its inhibitory action against certain enzymes. mdpi.com The rational design of new inhibitors often leverages this scaffold, modifying its substituents to enhance potency and selectivity for specific biological targets.

Derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of several enzymes, including:

4-hydroxyphenylpyruvate dioxygenase (HPPD): This enzyme is a key target for herbicides. nih.govnih.gov The inhibitory mechanism involves the chelation of the ferrous ion in the enzyme's active site by the dione (B5365651) moiety. mdpi.com

Tyrosine Kinases: Certain derivatives have shown inhibitory activity against tyrosine kinases like c-Met, which are implicated in cancer. nih.gov

Other Enzymes: The versatile structure of cyclohexane-1,3-diones allows for their adaptation as inhibitors for a range of other enzymes, making them valuable tools in chemical biology.

The development of biological probes based on the 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione scaffold is a promising area of research. These probes can be designed to interact with specific enzymes or receptors, allowing for the study of their function and localization within biological systems. The hydroxyphenyl group offers a site for further chemical modification, enabling the attachment of fluorescent tags or other reporter molecules.

Development of Chemical Scaffolds for Agrochemical Innovation in Herbicide Discovery

The cyclohexane-1,3-dione moiety is a well-established pharmacophore in the design of herbicides. researchgate.netgoogle.com Specifically, this scaffold is characteristic of inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone (B1678516) and tocochromanol biosynthesis in plants. nih.gov Inhibition of HPPD leads to a deficiency in these vital compounds, resulting in the bleaching of photosynthetic tissues and ultimately, plant death. core.ac.uk

The commercial herbicide mesotrione (B120641), for example, is a 2-benzoyl-cyclohexane-1,3-dione derivative that effectively controls broad-leaved and some grass weeds. nih.govnih.gov Research in this area focuses on synthesizing new derivatives of the cyclohexane-1,3-dione scaffold to discover novel herbicides with improved efficacy, selectivity, and environmental profiles. nih.gov

A study on 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives, which share the core cyclohexane-1,3-dione structure, demonstrated potent inhibition of Arabidopsis thaliana HPPD (AtHPPD). nih.gov The most active compound in this series exhibited a half-maximal inhibitory concentration (IC50) of 0.21 μM, surpassing the performance of the commercial herbicide mesotrione (IC50 of 0.23 μM) in vitro. nih.gov Molecular docking studies confirmed that these compounds interact with the active site of the enzyme through bidentate chelation with a Co2+ ion and π-π stacking interactions with phenylalanine residues. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Reference |

| IV-45 (a 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivative) | Arabidopsis thaliana HPPD | 0.21 | nih.gov |

| Mesotrione | Arabidopsis thaliana HPPD | 0.23 | nih.gov |

These findings underscore the potential of the cyclohexane-1,3-dione scaffold in the rational design of new and effective herbicides. nih.gov The 5-(4-hydroxyphenyl) substituent in the target compound of this article provides a point for structural variation that could be explored to optimize herbicidal activity.

Contributions to Fundamental Understanding in Chemical Biology and Drug Discovery

The cyclohexane-1,3-dione scaffold has proven to be a valuable tool in chemical biology and drug discovery, extending beyond its application in agrochemicals. Derivatives of this core structure have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities. nih.govresearchgate.net

In the context of cancer research, cyclohexane-1,3-dione derivatives have been explored as potential therapeutic agents for non-small-cell lung cancer (NSCLC). nih.gov These compounds have been shown to inhibit receptor tyrosine kinases such as c-Met, which are often dysregulated in cancer. nih.govnih.gov A study on 1,2,4-triazine (B1199460) derivatives synthesized from a cyclohexane-1,3-dione starting material identified compounds with potent c-Met kinase inhibitory activity, with IC50 values in the nanomolar range. nih.gov

| Compound | Target | IC50 (nM) | Reference |

| Compound 5 | c-Met kinase | < 1.00 | nih.gov |

| Compound 7a | c-Met kinase | < 1.00 | nih.gov |

| Compound 7b | c-Met kinase | < 1.00 | nih.gov |

| Foretinib (Reference Drug) | c-Met kinase | 1.16 | nih.gov |

Furthermore, some cyclohexane-1,3-dione derivatives have demonstrated antimicrobial properties. mdpi.comresearchgate.net The structural versatility of this scaffold allows for the synthesis of large libraries of compounds that can be screened for various biological activities, thereby contributing to the discovery of new lead compounds for drug development. nih.gov The study of how structural modifications to the cyclohexane-1,3-dione core affect biological activity provides fundamental insights into structure-activity relationships, which is a cornerstone of medicinal chemistry. nih.gov

Interdisciplinary Research Perspectives for Novel Compound Development

The development of novel compounds based on the this compound scaffold necessitates an interdisciplinary approach, integrating expertise from synthetic chemistry, computational modeling, biochemistry, and molecular biology.

Synthetic Chemistry: The creation of new derivatives of this compound with diverse substituents is fundamental to exploring the chemical space around this scaffold. google.com Efficient synthetic routes are crucial for generating compound libraries for biological screening. researchgate.net

Computational Modeling: In silico methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide the rational design of new compounds. nih.govnih.gov These techniques help to predict the biological activity of virtual compounds and to understand their interactions with target proteins at the molecular level, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Biochemistry and Molecular Biology: The evaluation of the biological activity of newly synthesized compounds requires a range of in vitro and in vivo assays. nih.govresearchgate.net This includes enzyme inhibition assays, cell-based assays to assess cytotoxicity and other cellular effects, and ultimately, studies in model organisms to evaluate efficacy and potential toxicity. nih.govnih.gov

The synergy between these disciplines is essential for accelerating the discovery and development of new bioactive compounds derived from the this compound scaffold for applications in medicine, agriculture, and beyond.

常见问题

Q. What are the optimal synthetic routes for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-hydroxyphenyl derivatives (e.g., 4-hydroxybenzaldehyde) and cyclohexane-1,3-dione under acidic or basic catalysis. For analogous compounds (e.g., 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione), reactions are optimized using reflux conditions in ethanol or THF with catalytic p-toluenesulfonic acid (p-TSA) . Solvent selection (polar aprotic vs. protic) and temperature (60–80°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- NMR : Key peaks include:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, doublet for para-substituted phenyl), cyclohexane-dione protons (δ 2.5–3.5 ppm, multiplet), and hydroxyl protons (δ 5.0–5.5 ppm, broad singlet).

- ¹³C NMR : Carbonyl carbons (δ 200–210 ppm), aromatic carbons (δ 115–130 ppm), and cyclohexane carbons (δ 25–40 ppm) .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight, with fragmentation patterns indicating loss of hydroxyl or carbonyl groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., microbial strains, solvent systems). To validate results:

- Perform dose-response assays (e.g., 0.1–100 µM) across multiple cell lines or microbial strains.

- Use standardized controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments (n ≥ 3).

- Apply factorial design (e.g., 2³ design) to test variables like pH, temperature, and solvent polarity .

- Cross-validate with computational models (e.g., molecular docking to assess target binding affinity) .

Q. What computational approaches predict the compound’s reactivity in different solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G** level to compute solvent effects (PCM model). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation shells in water, DMSO, or ethanol to assess stability and aggregation tendencies.

- QSPR Models : Corrate experimental reaction rates with solvent parameters (e.g., dielectric constant, Kamlet-Taft α) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。